benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate
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Overview
Description
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol.
Preparation Methods
The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate involves several steps. One common method includes the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate (HgSO4) in the presence of sulfuric acid (H2SO4), followed by chemoselective reduction with cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium borohydride (NaBH4) . This method allows for the stereoselective synthesis of the azetidine analogue .
Chemical Reactions Analysis
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate undergoes various chemical reactions due to the presence of the azetidine ring, which is known for its strain-driven reactivity . Some common reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate can be compared to other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: Known for its use in the synthesis of peptidomimetics.
Azetidine-3-carboxylic acid: Used in the development of enzyme inhibitors.
Azetidine-4-carboxylic acid: Applied in the study of receptor modulators.
Properties
IUPAC Name |
benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-10-14-6-8-16(9-7-14)17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUJRFHRRNVQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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